molecular formula C16H11ClN2O B11843260 2-(4-Chlorophenyl)quinoline-8-carboxamide CAS No. 655222-55-2

2-(4-Chlorophenyl)quinoline-8-carboxamide

Cat. No.: B11843260
CAS No.: 655222-55-2
M. Wt: 282.72 g/mol
InChI Key: QZLXUWIFLUQKLJ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)quinoline-8-carboxamide is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)quinoline-8-carboxamide typically involves the reaction of 4-chloroaniline with quinoline-8-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as 1,1’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carboxamide bond . The reaction conditions often include the use of an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) and may require heating to achieve optimal yields .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry approaches, such as solvent-free reactions or the use of recyclable catalysts, may be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorophenyl)quinoline-8-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: NaOMe, KOtBu, polar aprotic solvents like DMF or DMSO.

Major Products:

    Oxidation: Quinoline-8-carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenylquinoline derivatives.

Comparison with Similar Compounds

Uniqueness: 2-(4-Chlorophenyl)quinoline-8-carboxamide stands out due to its specific structural features, such as the presence of a chloro group on the phenyl ring and a carboxamide group on the quinoline ring. These features contribute to its unique chemical reactivity and potential biological activities, making it a valuable compound for further research and development .

Properties

CAS No.

655222-55-2

Molecular Formula

C16H11ClN2O

Molecular Weight

282.72 g/mol

IUPAC Name

2-(4-chlorophenyl)quinoline-8-carboxamide

InChI

InChI=1S/C16H11ClN2O/c17-12-7-4-10(5-8-12)14-9-6-11-2-1-3-13(16(18)20)15(11)19-14/h1-9H,(H2,18,20)

InChI Key

QZLXUWIFLUQKLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)N)N=C(C=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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